molecular formula C14H15N3S B5805576 N-PHENYL-N'-[2-(4-PYRIDYL)ETHYL]THIOUREA

N-PHENYL-N'-[2-(4-PYRIDYL)ETHYL]THIOUREA

Cat. No.: B5805576
M. Wt: 257.36 g/mol
InChI Key: CZZZDAZFMUNTJA-UHFFFAOYSA-N
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Description

N-PHENYL-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-PHENYL-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA typically involves the reaction of 2-aminothiazole or 2-furfurylamine with the appropriate isothiocyanate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for thiourea derivatives often involve large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the desired compound to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-PHENYL-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

N-PHENYL-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-PHENYL-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: N-PHENYL-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA stands out due to its unique combination of a phenyl and pyridyl group linked by an ethyl chain, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse applications and effectiveness in various fields .

Properties

IUPAC Name

1-phenyl-3-(2-pyridin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c18-14(17-13-4-2-1-3-5-13)16-11-8-12-6-9-15-10-7-12/h1-7,9-10H,8,11H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZZDAZFMUNTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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